N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide
Description
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide is a complex organic compound with a molecular formula of C24H24N4O3 This compound is known for its unique structural features, which include a dimethylamino group, a hydroxy-methoxybenzylidene moiety, and a hydrazino-carbonyl-vinyl linkage
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H26N4O4/c1-30(2)21-11-9-18(10-12-21)15-23(28-25(32)19-7-5-4-6-8-19)26(33)29-27-17-20-16-22(34-3)13-14-24(20)31/h4-17,31H,1-3H3,(H,28,32)(H,29,33)/b23-15-,27-17+ |
InChI Key |
IBZZPMHIBQVIEF-BIOSWABKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)OC)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)OC)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazone: The reaction between 2-hydroxy-5-methoxybenzaldehyde and hydrazine hydrate forms the benzylidene hydrazone intermediate.
Coupling with Dimethylaminobenzaldehyde: The benzylidene hydrazone is then coupled with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide
- N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-ethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide
Uniqueness
N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
